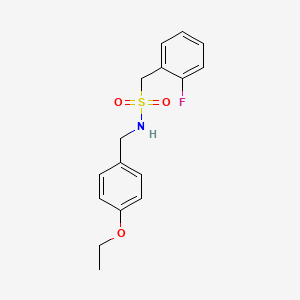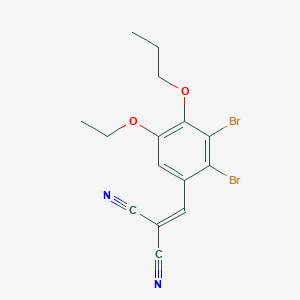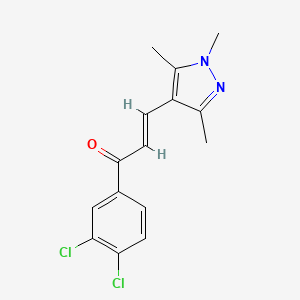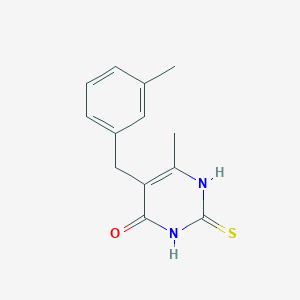![molecular formula C23H22N4O2 B4630905 1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)
1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
説明
Synthesis Analysis
The synthesis of compounds related to 1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one involves complex reactions, including catalytic hydrogenation and multicomponent reactions. For example, catalytic hydrogenation has been used to synthesize related heterocyclic systems, indicating a potential pathway for synthesizing this compound through partial saturation and removal of protecting groups (Rečnik et al., 2000). Additionally, multicomponent reactions offer a one-step synthesis approach for related pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility of synthesis methods for such complex molecules (Yan et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray and DFT studies, reveals detailed insights into the geometry, electronic structure, and intermolecular interactions of similar compounds. For instance, X-ray crystallography and DFT methods have been utilized to study the structural characteristics of related heterocyclic compounds, highlighting the planarity of certain moieties and the conformation of rings, which are critical for understanding the chemical behavior of these molecules (Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of novel heterocyclic structures with potential biological activity. For example, azomethine ylides, derived from isatin and sarcosine, have been used in [3+2]-cycloaddition reactions to synthesize complex heterocycles, indicating the chemical reactivity and potential for generating diverse molecular architectures from this compound (Hu et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are essential for their practical application in drug design and material science. The crystallographic analysis provides insights into the molecular packing, hydrogen bonding, and other non-covalent interactions that influence the physical properties and stability of these compounds (Peeters et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional groups, stability under different conditions, and the potential for undergoing further chemical transformations, are critical for the application of these compounds in synthetic chemistry and drug development. Studies on similar compounds have elucidated their reactivity patterns, offering a foundation for predicting the behavior of this compound in chemical syntheses and its interactions with biological targets (Mekky et al., 2021).
科学的研究の応用
Synthesis and Biological Evaluation
The compound 1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one belongs to a class of heterocyclic compounds that have been explored for their various biological activities. Researchers have synthesized and evaluated new coumarin derivatives, showing potential antimicrobial activity, which is related to the structural framework of the compound . These derivatives demonstrate the compound's relevance in the development of new antimicrobial agents (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).
Anti-Cancer Activities
Further exploration into related pyrimidin-2,4-diones has uncovered significant anti-cancer activities across a variety of human tumor cell lines. This indicates the potential of compounds within this family, including this compound, to serve as templates for the development of new cancer therapies. The structure-activity relationship studies highlight the importance of specific substituents in enhancing anti-cancer efficacy (Palwinder Singh, Kamaldeep Paul, 2006).
Chemical Synthesis and Self-Assembly
The chemical synthesis of related compounds has demonstrated the ability of these molecules to self-assemble, facilitated by hydrogen bonding. This property is crucial for the development of molecular devices and materials with specific functionalities. The compound's relevance extends to materials science, where its structural features could be exploited for novel applications (M. Bararjanian, S. Balalaie, F. Rominger, Sanaz Barouti, 2010).
Aldose Reductase Inhibition and Antioxidant Activity
Derivatives of pyrido[1,2-a]pyrimidin-4-one have shown promise as selective aldose reductase inhibitors with potential applications in the management of complications arising from diabetes. Moreover, these compounds exhibit significant antioxidant properties, indicating their potential utility in protecting against oxidative stress-related damages (C. La Motta, S. Sartini, L. Mugnaini, F. Simorini, S. Taliani, S. Salerno, A. Marini, F. Da Settimo, A. Lavecchia, E. Novellino, M. Cantore, P. Failli, M. Ciuffi, 2007).
Enantioselective Synthesis of Substituted Piperidines, Pyrrolidines, and Pyrimidinones
The compound's framework has been employed in the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, highlighting its utility in the preparation of biologically active molecules. This synthesis approach is critical for the development of pharmaceuticals with specific chiral centers, affecting the efficacy and safety profile of the drugs (T. A. Johnson, D. Jang, B. Slafer, M. Curtis, P. Beak, 2002).
特性
IUPAC Name |
6-benzyl-5-(piperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22-18-15-19(23(29)25-12-6-2-7-13-25)27(16-17-9-3-1-4-10-17)21(18)24-20-11-5-8-14-26(20)22/h1,3-5,8-11,14-15H,2,6-7,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYYYAHQUQTWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-({[1-(4-chlorophenyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4630828.png)
![2-(benzylthio)-6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4630836.png)
![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)
![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)
![3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4630853.png)
![7-(difluoromethyl)-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630865.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4630890.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)

